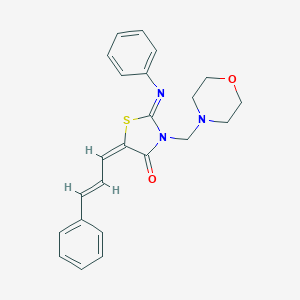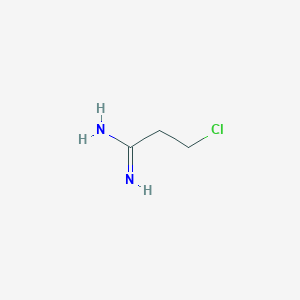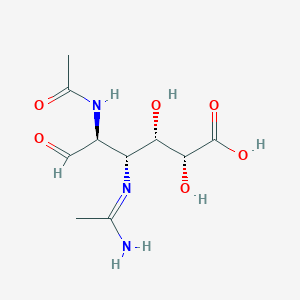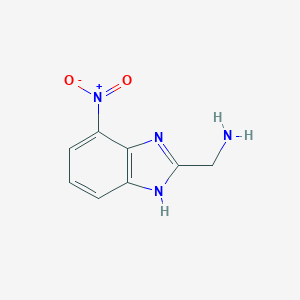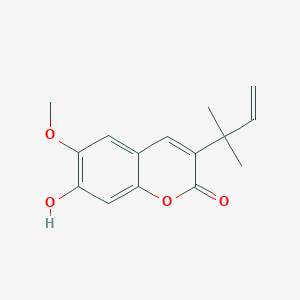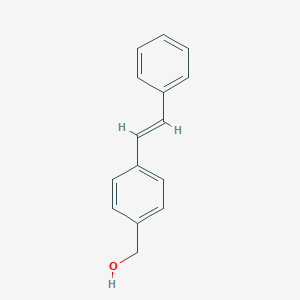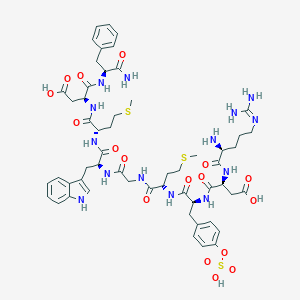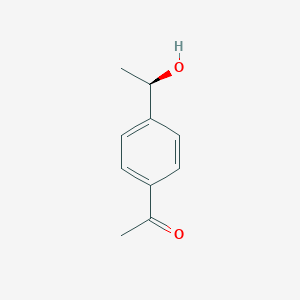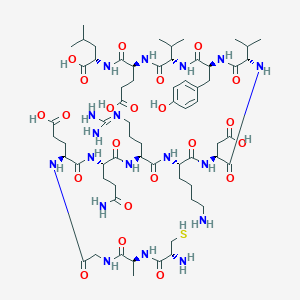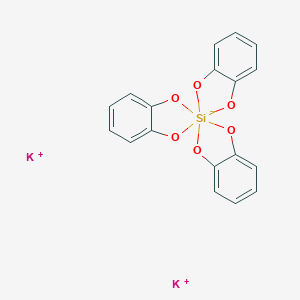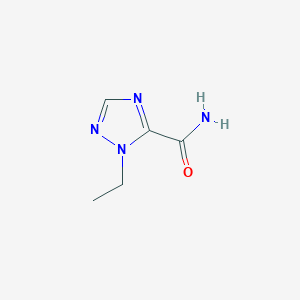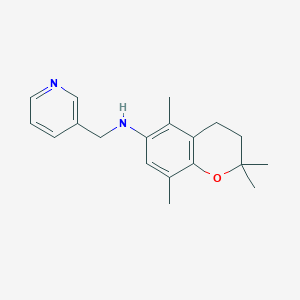
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane, also known as PTMC, is a synthetic compound that belongs to the class of chromanes. PTMC has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves its binding to the dopamine transporter. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to bind to the transporter with high affinity, which results in the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a positive effect on mood and behavior.
Biochemische Und Physiologische Effekte
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a number of biochemical and physiological effects. One of the most significant effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its ability to increase dopamine levels in the brain. This can have a positive effect on mood, behavior, and cognitive function. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological conditions. However, one of the limitations of using 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane. One area of research is focused on the development of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane-based drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is focused on the development of new synthetic methods for the production of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and related compounds. Additionally, research is needed to further understand the biochemical and physiological effects of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane and to explore its potential use in other scientific research applications.
Synthesemethoden
The synthesis of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane involves a multi-step process that begins with the reaction of 2,2,5,8-tetramethylchromane with 3-picoline in the presence of a catalyst. This reaction produces the intermediate product, 6-(3-picolyloxy)-2,2,5,8-tetramethylchromane. The intermediate product is then treated with hydrogen gas in the presence of palladium on carbon to yield 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane.
Wissenschaftliche Forschungsanwendungen
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been studied for its potential use in various scientific research applications. One of the most promising applications of 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane is in the field of neuroscience. 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes 6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane a potential candidate for the development of drugs that can treat disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
100748-03-6 |
|---|---|
Produktname |
6-(3-Picolyl)amino-2,2,5,8-tetramethylchromane |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2,2,5,8-tetramethyl-N-(pyridin-3-ylmethyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C19H24N2O/c1-13-10-17(21-12-15-6-5-9-20-11-15)14(2)16-7-8-19(3,4)22-18(13)16/h5-6,9-11,21H,7-8,12H2,1-4H3 |
InChI-Schlüssel |
OIIWPPPLNHNQDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)C)C)NCC3=CN=CC=C3 |
Andere CAS-Nummern |
100748-03-6 |
Synonyme |
6-(3-picolyl)amino-2,2,5,8-tetramethylchromane PATMC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



